![molecular formula C17H18N4O B11775926 (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine](/img/structure/B11775926.png)
(3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile or amidine under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several pharmacological effects:
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. Studies have shown that (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can inhibit the growth of various microbial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Properties
Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, related triazole compounds have demonstrated selective toxicity towards melanoma cells, indicating that this compound could potentially be explored for anticancer applications.
Anti-inflammatory Effects
Some studies have indicated that triazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthetic Routes
Various synthetic methods can be employed to produce this compound. Common approaches include:
- Alkylation reactions involving appropriate precursors.
- Reduction processes to achieve the desired amine functionality.
Optimization of these synthetic routes is crucial for achieving high yields and purity.
Case Study 1: Anticancer Activity
A study on a structurally similar triazole derivative revealed significant anticancer activity. The compound exhibited a selective cytotoxic effect on melanoma cells with a notable increase in toxicity compared to normal cells. This suggests that this compound may follow similar mechanisms of action.
Case Study 2: Antimicrobial Efficacy
Research into various triazole derivatives has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve targeting essential cellular processes such as cell wall integrity and nucleic acid synthesis.
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against various microbial strains |
Anticancer | Exhibits selective cytotoxicity towards cancer cell lines |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, contributing to its activity.
Comparison with Similar Compounds
- 3-(5-Methoxy-o-tolyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole
- m-Tolyl isocyanate
- tert-Butyl carbamate
Uniqueness:
- The presence of both methoxyphenyl and o-tolyl groups attached to the triazole ring makes (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine unique compared to other triazole derivatives. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound (3-Methoxyphenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic molecule notable for its complex structure, which includes a methoxyphenyl group and a triazole moiety. This structural configuration suggests potential pharmacological applications, particularly in medicinal chemistry. The triazole ring is often associated with various biological activities, making this compound of significant interest for further research.
The chemical formula for this compound is C17H18N4O with a molecular weight of approximately 294.35 g/mol. The synthesis of this compound typically involves standard organic reactions that can include amine functionalization and triazole formation. Various synthetic routes have been explored to optimize yield and purity, highlighting the importance of reaction conditions in achieving high-quality products .
Biological Activity Overview
The biological activity of This compound has been the subject of several studies. Its structural components suggest potential activities such as:
- Antiviral Activity : The presence of the triazole moiety may confer antiviral properties, similar to other triazole derivatives that have shown efficacy against various viral strains.
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The methoxy group may enhance the compound's ability to modulate inflammatory pathways.
Antiviral Activity
Recent studies have indicated that triazole-containing compounds exhibit significant antiviral properties. For instance, derivatives similar to This compound have demonstrated the ability to inhibit hemagglutinating activity and neuraminidase activity in influenza viruses. In vitro assays showed that certain derivatives reduced viral infectivity by over 90% at specific concentrations .
Anticancer Studies
Research has also focused on the anticancer potential of triazole derivatives. For example, compounds with a similar triazole structure have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. These effects are often mediated through the modulation of signaling pathways associated with cell proliferation and survival .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of This compound , it is useful to compare it with other related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1H-Benzimidazole | Benzimidazole | Known for anticancer properties |
1H-Tetrazole | Tetrazole | Exhibits potent anti-inflammatory activity |
5-Aryltetrazoles | Aryltetrazoles | Potential use in treating metabolic disorders |
These comparisons highlight how structural variations influence biological activity, emphasizing the need for further exploration into the mechanisms underlying these effects.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A derivative exhibited significant antiviral activity against H1N1 influenza virus strains. The study concluded that structural modifications could enhance potency.
- Case Study 2 : A series of triazole compounds were tested for anticancer effects, revealing that specific substitutions on the triazole ring improved efficacy against breast cancer cell lines.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O/c1-11-6-3-4-9-14(11)16-19-17(21-20-16)15(18)12-7-5-8-13(10-12)22-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
IGUAHHXOQSUTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=N2)C(C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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